4-(Diethylamino)benzaldehyde diphenylhydrazone

Description

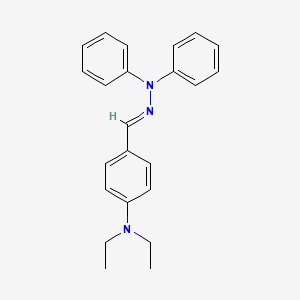

4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (CAS: 68189-23-1) is a hydrazone derivative characterized by a diethylamino-substituted benzaldehyde core conjugated with diphenylhydrazine. Its molecular formula is C₂₃H₂₅N₃, with a molecular weight of 343.46 g/mol. Key physical properties include a melting point of 92–95°C, a boiling point of ~468.73°C, and a density of 1.1665 g/cm³ (estimated) . This compound is primarily utilized as a pharmaceutical intermediate and in OLED materials due to its electronic properties .

Properties

CAS No. |

68189-23-1 |

|---|---|

Molecular Formula |

C23H25N3 |

Molecular Weight |

343.5 g/mol |

IUPAC Name |

4-[(Z)-(diphenylhydrazinylidene)methyl]-N,N-diethylaniline |

InChI |

InChI=1S/C23H25N3/c1-3-25(4-2)21-17-15-20(16-18-21)19-24-26(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-19H,3-4H2,1-2H3/b24-19- |

InChI Key |

YGBCLRRWZQSURU-CLCOLTQESA-N |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N\N(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC=C3 |

melting_point |

94.5 °C |

Other CAS No. |

68189-23-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Biological Activity

4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone (DEAB) is an organic compound known for its complex structure and significant biological activities, particularly as an inhibitor of aldehyde dehydrogenases (ALDH). This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of DEAB is C23H25N3, comprising 23 carbon atoms, 25 hydrogen atoms, and 3 nitrogen atoms. Its structure features a benzaldehyde moiety linked to a diphenylhydrazone group, which contributes to its unique biological properties.

DEAB has been identified as a pan-inhibitor of various ALDH isoforms. Aldehyde dehydrogenases are crucial enzymes involved in the metabolism of aldehydes, playing significant roles in detoxification and metabolic processes. The inhibition of these enzymes by DEAB has implications in cancer therapy and alcohol metabolism disorders.

Inhibition Profiles

Research indicates that DEAB exhibits selective inhibition against specific ALDH isoforms:

- ALDH1A3 : Potent inhibitory activity observed with IC50 values below 10 µM.

- ALDH3A1 : Similar potency with IC50 values around 5.67 µM.

- ALDH1A1 : Shows variable inhibitory effects depending on the substrate used.

Study 1: ALDH Inhibition in Cancer Cells

A study evaluated the effects of DEAB on prostate cancer cell lines (PC-3, LNCaP, DU145). The results indicated that DEAB had an IC50 greater than 200 µM, while several analogues exhibited significantly lower IC50 values (10-200 µM), demonstrating enhanced cytotoxicity compared to DEAB itself. Notably:

- Compound 14 : IC50 = 61 µM against DU145.

- Compound 18 : IC50 = 1.61 µM against ALDH3A1.

These findings suggest that modifications to the DEAB scaffold can lead to more potent ALDH inhibitors with potential therapeutic applications in oncology .

Study 2: Structural Analysis and Binding Affinity

Docking studies have provided insights into how DEAB interacts with ALDH enzymes. The structural features of DEAB facilitate its binding to active sites of these enzymes, enhancing its inhibitory efficacy. The studies also revealed that DEAB can act as both an inhibitor and a substrate for certain ALDH isoforms, complicating its use as a therapeutic agent .

Comparative Analysis with Related Compounds

A comparative analysis was conducted between DEAB and structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Diethylamino)benzaldehyde | Diethylamino group attached to benzaldehyde | Lacks diphenylhydrazone moiety |

| Diphenylhydrazine | Composed solely of hydrazine derivatives | No aldehyde functionality |

| 4-(Dimethylamino)benzaldehyde | Similar amino substitution but with dimethyl | Different steric effects due to methyl groups |

| 4-(Pyrrolidin-1-yl)benzaldehyde | Contains a pyrrolidine ring instead | Alters biological activity profile |

This table illustrates the unique aspects of DEAB compared to related compounds, emphasizing its potential as an effective ALDH inhibitor .

Comparison with Similar Compounds

4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

- Molecular Formula : C₁₈H₁₈N₄S

- Molecular Weight : 322.43 g/mol

- Key Features: Replaces the diethylamino group with a dimethylamino moiety, reducing steric hindrance. No direct toxicity or application data available, but the thiazole moiety is often associated with antimicrobial and anticancer properties .

| Property | 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone | 4-(Dimethylamino)benzaldehyde (thiazolyl)hydrazone |

|---|---|---|

| Melting Point | 92–95°C | Not reported |

| Boiling Point | ~468.73°C | Not reported |

| Functional Groups | Diethylamino, diphenylhydrazone | Dimethylamino, thiazolyl hydrazone |

| Potential Applications | Pharmaceuticals, OLEDs | Antimicrobial agents (speculative) |

4-(Diphenylamino)benzaldehyde

- Molecular Formula: C₁₉H₁₅NO

- Molecular Weight : 273.33 g/mol

- Key Features: Lacks the hydrazone moiety, featuring a diphenylamino group directly attached to the benzaldehyde. Exhibits planar geometry in the crystalline state, with dihedral angles of 53.0° and 29.0° between aromatic rings, influencing electronic properties . Used in organic electronics (e.g., hole-transport materials) due to strong electron-donating diphenylamino groups .

| Property | 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone | 4-(Diphenylamino)benzaldehyde |

|---|---|---|

| Conjugation System | Extended via hydrazone linkage | Limited to diphenylamino |

| Thermal Stability | High (m.p. 92–95°C) | Not reported |

| Applications | Intermediates, materials science | Organic electronics |

4-(Diethylamino)salicylaldehyde

- Molecular Formula: C₁₁H₁₅NO₂

- Molecular Weight : 193.24 g/mol

- Key Features :

| Property | 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone | 4-(Diethylamino)salicylaldehyde |

|---|---|---|

| Bioactivity | Not reported | Antimicrobial |

| Chelation Potential | Low | High (due to –OH group) |

| Synthetic Utility | OLEDs, pharmaceuticals | Agrochemicals |

Preparation Methods

General Synthetic Approach

The preparation of 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 1,1-diphenylhydrazine. This is a classical hydrazone formation reaction where the aldehyde functional group reacts with the hydrazine derivative to form the hydrazone linkage.

-

- 4-(Diethylamino)benzaldehyde (aldehyde component)

- 1,1-Diphenylhydrazine (hydrazine component)

-

- Solvent: Commonly ethanol or methanol

- Temperature: Generally reflux or room temperature depending on catalyst presence

- Catalyst: Acidic catalysts such as acetic acid may be used to promote the condensation

- Reaction time: Several hours to ensure completion

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl carbon, followed by dehydration to form the hydrazone.

Preparation of 4-(Diethylamino)benzaldehyde Precursor

Since 4-(Diethylamino)benzaldehyde is a key precursor, its preparation methods are relevant to the overall synthesis of the hydrazone.

A patented method (CN103694125A) for related aminobenzaldehydes such as paradimethylaminobenzaldehyde involves:

- Reacting urotropine (hexamethylenetetramine) with glacial acetic acid and trifluoroacetic acid under heating (~90 °C) for 6 hours.

- Subsequent neutralization and extraction steps to isolate the aldehyde.

- Purification by acid-base adjustment and filtration to obtain a highly pure aminobenzaldehyde product.

While this patent specifically addresses dimethylaminobenzaldehyde, similar procedures can be adapted for the diethylamino derivative by substituting the amino group precursor accordingly.

Hydrazone Formation Procedure

A typical laboratory synthesis of 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone follows these steps:

| Step | Procedure Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve 4-(Diethylamino)benzaldehyde in ethanol or methanol | Concentration typically 0.1-0.5 M |

| 2 | Add equimolar amount of 1,1-diphenylhydrazine | Slowly added under stirring |

| 3 | Add catalytic amount of acetic acid (optional) | To promote condensation |

| 4 | Stir the reaction mixture at room temperature or reflux | Reaction time: 2-6 hours |

| 5 | Monitor reaction progress by TLC or spectroscopic methods | Completion indicated by disappearance of aldehyde spot |

| 6 | Upon completion, cool mixture and filter precipitated product | Product often precipitates as solid |

| 7 | Wash solid with cold ethanol and dry under vacuum | Purity can be enhanced by recrystallization |

This straightforward synthesis yields the hydrazone as a crystalline solid with melting point around 92-95 °C.

Analytical and Purification Considerations

- Purity Assessment: The product purity is typically confirmed by melting point determination, infrared spectroscopy (loss of aldehyde C=O stretch and appearance of C=N), and nuclear magnetic resonance (NMR) spectroscopy.

- Yield Optimization: Reaction parameters such as solvent choice, temperature, and acid catalyst concentration can be optimized to maximize yield and purity.

- Recrystallization: Ethanol or ethanol-water mixtures are commonly used for recrystallization to obtain analytically pure hydrazone.

Research Findings on Preparation Variations

While direct detailed experimental variations for 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone are limited in open literature, related studies on 4-(diethylamino)benzaldehyde derivatives suggest:

- The hydrazone formation is generally high-yielding under mild conditions.

- Modification of the diethylamino group or substitution on the phenyl rings can affect reaction kinetics and product stability.

- The hydrazone linkage is stable under neutral to slightly acidic conditions but may hydrolyze under strong acidic or basic environments.

A medicinal chemistry study exploring the 4-(Diethylamino)benzaldehyde scaffold for biological activity confirms the synthetic accessibility of this hydrazone derivative, facilitating further functionalization and biological testing.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Aldehyde precursor | 4-(Diethylamino)benzaldehyde | Prepared or commercially sourced |

| Hydrazine component | 1,1-Diphenylhydrazine | Equimolar to aldehyde |

| Solvent | Ethanol or Methanol | Polar protic solvent preferred |

| Catalyst | Acetic acid (optional) | Enhances condensation |

| Temperature | Room temperature to reflux (~78 °C) | Reflux increases reaction rate |

| Reaction time | 2 to 6 hours | Monitored by TLC or spectroscopic methods |

| Product isolation | Filtration of precipitate | Washed and recrystallized |

| Melting point of product | 92-95 °C | Confirms identity and purity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone, and what parameters critically affect reaction yield?

- Methodological Answer : The compound is synthesized via condensation of 4-(diethylamino)benzaldehyde with diphenylhydrazine. A standard protocol involves refluxing equimolar amounts of the aldehyde and hydrazine in absolute ethanol with glacial acetic acid as a catalyst (5–10 drops) for 4–6 hours . Key parameters include:

- Solvent choice : Ethanol is preferred due to its polarity and ability to dissolve both reactants.

- Catalyst : Acetic acid promotes protonation of the aldehyde, enhancing electrophilicity.

- Reaction time : Prolonged reflux (≥4 hours) ensures complete conversion, as shorter durations may yield unreacted starting materials .

- Post-reaction, the product is isolated via solvent evaporation under reduced pressure and purified by recrystallization. Yield optimization requires strict stoichiometric control and inert conditions to prevent oxidation .

Q. What analytical techniques are essential for characterizing this compound, and how are they applied?

- Methodological Answer :

- Melting Point Analysis : Used to assess purity; the compound exhibits a melting range of 92–95°C . Deviations indicate impurities or polymorphic forms.

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the hydrazone proton (N–H) typically appears as a singlet at δ 9.8–10.2 ppm, while aromatic protons resonate between δ 6.5–8.0 ppm .

- HPLC-UV : The compound serves as a derivatizing agent for analyzing amines (e.g., methoxyamine) under acidic conditions, forming UV-active Schiff bases detectable at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve purity and scalability for research applications?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with dimethylformamide (DMF) to enhance solubility of aromatic intermediates, reducing side products like unreacted aldehyde .

- Catalyst Screening : Substituting acetic acid with p-toluenesulfonic acid (PTSA) may accelerate condensation kinetics by stronger acid catalysis .

- Workup Modifications : Column chromatography (silica gel, hexane/ethyl acetate) achieves higher purity than recrystallization, especially for gram-scale synthesis.

Q. What strategies address low aqueous solubility in biological or spectroscopic studies?

- Methodological Answer :

- Derivatization : Convert the hydrazone into water-soluble sulfonate salts via reaction with sulfonic acids (e.g., camphorsulfonic acid) .

- Co-solvent Systems : Use ethanol-water (1:1 v/v) or DMSO-buffer mixtures to maintain solubility while avoiding precipitation in biological assays .

- Micellar Encapsulation : Incorporate surfactants like Tween-80 to enhance dispersion in aqueous media for cytotoxicity testing .

Q. What mechanistic hypotheses explain its biological activity, and how are they validated experimentally?

- Methodological Answer :

- Antimicrobial Activity : The hydrazone moiety may disrupt microbial cell membranes via chelation of essential metal ions (e.g., Fe³⁺), as shown in structurally analogous hydrazones . Validation involves:

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Metal Chelation Studies : UV-vis titration with FeCl₃ to monitor shifts in λmax upon complexation.

- Anticancer Potential : Hydrazones inhibit topoisomerase II by intercalating DNA. Validate via:

- DNA-Binding Assays : Fluorescence quenching with ethidium bromide.

- Enzyme Inhibition : Electrophoretic mobility shift assays (EMSAs) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectral data?

- Methodological Answer : Variations in melting points (e.g., 92–95°C vs. 88–91°C in older studies) may arise from polymorphic forms or residual solvents. To resolve:

- DSC/TGA : Perform differential scanning calorimetry to identify polymorph transitions.

- Elemental Analysis : Confirm stoichiometry (C, H, N) to rule out hydrate or solvate formation .

Application-Oriented Questions

Q. How is this compound utilized as a derivatizing agent in analytical chemistry?

- Methodological Answer : It reacts with primary amines (e.g., methoxyamine) under acidic conditions (pH 3–4) to form stable hydrazones, enabling UV detection in HPLC. Protocol:

Prepare a 0.1 M solution in methanol.

Mix with the amine sample in 0.1 M HCl (1:1 v/v).

Incubate at 60°C for 30 minutes.

Analyze via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.